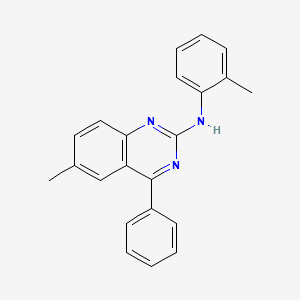
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structure .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions used to synthesize the compound .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule .Chemical Reactions Analysis
Chemical reactions analysis involves understanding the reactions the compound undergoes, including the reactants, products, and conditions .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves understanding the compound’s properties, such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Cancer Therapeutics
The pyridopyrimidine scaffold has been explored for its anti-cancer properties. Notably, 6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine exhibits promising activity against specific cancer targets. For instance, it may inhibit enzymes like CDK4 and CDK6, which play a crucial role in cell proliferation . Researchers have investigated its potential as a breast cancer drug, similar to the well-known CDK4/6 inhibitor Palbociclib .
Inflammatory Diseases
The compound’s structure suggests potential activity against inflammatory conditions. Although further studies are needed, it could be explored as a therapeutic agent for diseases like rheumatoid arthritis. One example of such a compound is Dilmapimod , which shares a similar pyridopyrimidine core .
Antiviral Properties
Considering the global impact of viral infections, compounds with antiviral potential are highly sought after. While specific studies on this compound are limited, its structural features warrant investigation for antiviral activity.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3/c1-15-12-13-20-18(14-15)21(17-9-4-3-5-10-17)25-22(24-20)23-19-11-7-6-8-16(19)2/h3-14H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQDACGRMRPOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

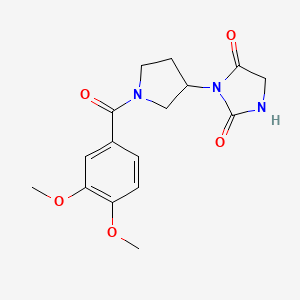

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide](/img/structure/B2435699.png)
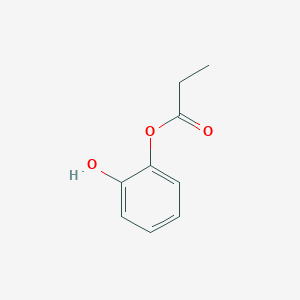

![N-(1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2435704.png)
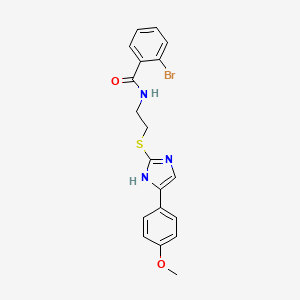
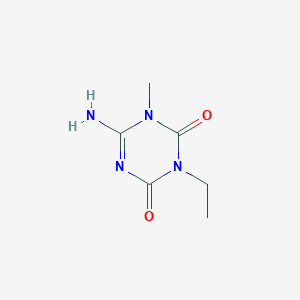
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide](/img/structure/B2435713.png)

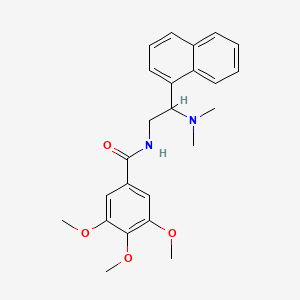
![3-((5-(sec-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2435716.png)

![1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide](/img/structure/B2435718.png)